S-Propyl thioacetate

CAS No.: 2307-10-0

Cat. No.: VC3690521

Molecular Formula: C5H10OS

Molecular Weight: 118.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2307-10-0 |

|---|---|

| Molecular Formula | C5H10OS |

| Molecular Weight | 118.2 g/mol |

| IUPAC Name | S-propyl ethanethioate |

| Standard InChI | InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3 |

| Standard InChI Key | SBWFWBJCYMBZEY-UHFFFAOYSA-N |

| SMILES | CCCSC(=O)C |

| Canonical SMILES | CCCSC(=O)C |

Introduction

Chemical Identity and Structure

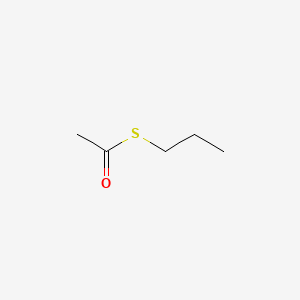

S-Propyl thioacetate is a thioester with the molecular formula C5H10OS and a molecular weight of 118.19 g/mol . The IUPAC name for this compound is 1-(propylsulfanyl)ethan-1-one, though it is commonly referred to by several synonyms including propyl thioacetate, ethanethioic acid S-propyl ester, and thioacetic acid S-propyl ester .

The compound features a thioester functional group, where the carbonyl carbon of an acetyl group is bonded to a sulfur atom that connects to a propyl chain. This structural arrangement contributes to its chemical reactivity and physical properties.

Chemical Identifiers

The following table presents comprehensive identifiers for S-Propyl thioacetate:

| Identifier | Value |

|---|---|

| CAS Number | 2307-10-0 |

| Molecular Formula | C5H10OS |

| Molecular Weight | 118.19 g/mol |

| MDL Number | MFCD00039937 |

| InChI Key | SBWFWBJCYMBZEY-UHFFFAOYSA-N |

| PubChem CID | 61295 |

| SMILES | CCCSC(C)=O |

| EINECS | 218-984-7 |

The structure of S-Propyl thioacetate consists of an acetyl group connected to a sulfur atom, which is further bonded to a propyl chain, creating the characteristic thioester linkage .

Physical and Chemical Properties

S-Propyl thioacetate exists as a liquid at room temperature with distinctive physical and chemical characteristics that determine its behavior in various applications and research contexts.

Physical Properties

The compound exhibits the following physical properties:

| Property | Value |

|---|---|

| Physical Form | Liquid |

| Color | Yellow to Colorless |

| Boiling Point | 137°C |

| Specific Gravity (20/20) | 0.96 |

| UN Number | 3272 |

| ADR Classification | 3, III |

Chemical Classification and Behavior

S-Propyl thioacetate belongs to the class of organic compounds known as thioesters. These are compounds containing an ester of thiocarboxylic acid, with the general structure RC(=S)XR' (where R=H, alkyl, aryl; R'=alkyl, aryl; X=O,S) . The thioester bond is generally more reactive toward nucleophilic substitution compared to oxygen esters, making thioacetates useful precursors in organic synthesis.

The compound's reactivity is primarily centered around the thioester functional group, which can undergo hydrolysis, aminolysis, and various other transformations relevant to synthetic applications.

Occurrence and Sensory Properties

Sensory Characteristics

The compound is characterized by garlic, green, and onion taste profiles . These organoleptic properties make it relevant in flavor chemistry and potentially in the food industry. The presence of the compound in onions suggests it may contribute to the characteristic aroma and flavor of these vegetables.

Research Applications and Significance

Thiol Formation

One significant application of S-Propyl thioacetate relates to its role as a precursor for thiol formation. Research has explored various synthesis methods for converting thioacetates to their corresponding thiols . This conversion is particularly valuable because thioacetates offer several advantages as precursors, including:

-

Lower cost compared to direct thiol starting materials

-

Enhanced chemical stability

-

Improved shelf-stability compared to free thiols

Self-Assembled Monolayers

The conversion of thioacetates to thiols has significant implications for the formation of self-assembled monolayers (SAMs). These well-ordered, densely packed molecular assemblies have applications in surface modification, nanotechnology, and molecular electronics . The research indicates that thioacetates can be deacetylated to produce thiols capable of forming high-quality SAMs, potentially bypassing shortcomings associated with direct thiol use.

| Specification | Value |

|---|---|

| Purity | ≥98.0% (by GC) |

| Form | Clear Liquid |

| Color | Colorless to Yellow |

| Packaging | Available in 5g and 25g quantities |

Various suppliers, including TCI America, offer this compound for research and development purposes .

Analytical Characterization

Analytical characterization of S-Propyl thioacetate and related compounds can be performed using various techniques. Based on research mentioned in the search results, ultraviolet/visible spectrometry has been employed to determine the effectiveness of deacetylation methods when converting thioacetates to thiols . Other common analytical methods for thioesters would include:

-

Gas chromatography (GC) for purity determination

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass spectrometry

-

Infrared spectroscopy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume